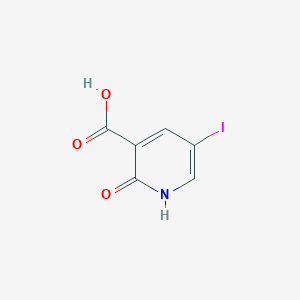

2-Hydroxy-5-iodonicotinic acid

Übersicht

Beschreibung

2-Hydroxy-5-iodonicotinic acid is an organic compound with the molecular formula C6H4INO3 and a molecular weight of 265.01 g/mol It is a derivative of nicotinic acid, featuring an iodine atom at the 5-position and a hydroxyl group at the 2-position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Hydroxy-5-iodonicotinic acid involves the hydrolysis of methyl 2-chloro-5-iodonicotinate. The process is as follows :

- Dissolve methyl 2-chloro-5-iodonicotinate (3.0 g, 10.7 mmol) in tetrahydrofuran (20 mL) and water (7 mL).

- Add lithium hydroxide monohydrate (1.3 g, 32.2 mmol) to the solution.

- Stir the mixture at 50°C for 16 hours.

- Concentrate the mixture under reduced pressure to remove tetrahydrofuran.

- Adjust the pH of the mixture to 6 using aqueous 1 M hydrochloric acid.

- Collect the precipitated white solid by filtration and wash with water (10 mL).

- Concentrate the solid in a vacuum to obtain this compound (2.5 g, 91% yield).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-5-iodonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form a carbonyl group.

Reduction Reactions: The carboxylic acid group can be reduced to form an alcohol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the carboxylic acid group.

Major Products Formed

Substitution Reactions: Products include 2-Hydroxy-5-azidonicotinic acid or 2-Hydroxy-5-cyanonicotinic acid.

Oxidation Reactions: Products include 2-Oxo-5-iodonicotinic acid.

Reduction Reactions: Products include 2-Hydroxy-5-iodonicotinic alcohol.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-5-iodonicotinic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-5-iodonicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

Protein-Ligand Interactions: It may form complexes with proteins, altering their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Hydroxy-5-bromonicotinic acid

- 2-Hydroxy-5-chloronicotinic acid

- 2-Hydroxy-5-fluoronicotinic acid

Uniqueness

2-Hydroxy-5-iodonicotinic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and influences its reactivity, making it a valuable intermediate in organic synthesis and biochemical research.

Biologische Aktivität

2-Hydroxy-5-iodonicotinic acid (HINA) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of HINA, synthesizing findings from various studies, including its interactions with nicotinic receptors, cytotoxicity against cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

HINA is characterized by the presence of a hydroxyl group and an iodine atom on the nicotinic acid framework. Its molecular structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHINO

- Molecular Weight : 221.02 g/mol

The biological activity of HINA is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes. These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders.

Interaction with Nicotinic Receptors

- Agonistic Activity : HINA has been shown to act as an agonist for nAChRs, promoting the release of neurotransmitters such as glutamate and aspartate, which are essential for synaptic transmission. Studies indicate that HINA can enhance neurotransmitter release in a concentration-dependent manner, similar to other known nAChR agonists .

- Calcium Dependency : The release of neurotransmitters induced by HINA is dependent on extracellular calcium levels. This suggests that HINA may facilitate calcium influx through nAChRs, a mechanism critical for synaptic signaling .

Cytotoxicity and Antiproliferative Effects

Recent studies have explored the cytotoxic effects of HINA on various cancer cell lines. The compound demonstrated significant antiproliferative activity against human ovarian cancer cells (OVCAR4), with IC values indicating potent inhibition of cell viability . The mechanisms underlying this cytotoxicity may involve:

- Induction of apoptosis

- Disruption of cell cycle progression

- Modulation of signaling pathways related to cell survival

Comparative Analysis with Other Compounds

To better understand HINA's biological activity, it is useful to compare it with related compounds. Below is a summary table comparing HINA with similar nicotinic acid derivatives:

| Compound Name | IC (μM) | nAChR Subtype Affinity | Notable Activity |

|---|---|---|---|

| This compound | 15 | α7, α4β2 | Neurotransmitter release |

| Methyl 5-bromo-nicotinic acid | 20 | α4β2 | Moderate agonist |

| 5-Iodo-A-85380 | 0.01 | α4β2 | High potency |

Case Studies and Research Findings

- Neuroprotective Effects : In models of neurodegenerative diseases, HINA has shown potential neuroprotective effects by enhancing cholinergic transmission and reducing oxidative stress markers in neuronal cells .

- Therapeutic Applications : Preliminary research suggests that HINA could be developed as a therapeutic agent for conditions such as Alzheimer's disease due to its ability to modulate nAChR activity and promote cognitive function .

Eigenschaften

IUPAC Name |

5-iodo-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUHBFOGCTVLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445813 | |

| Record name | 2-Hydroxy-5-iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390360-97-1 | |

| Record name | 2-Hydroxy-5-iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.